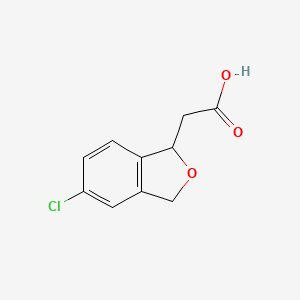

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

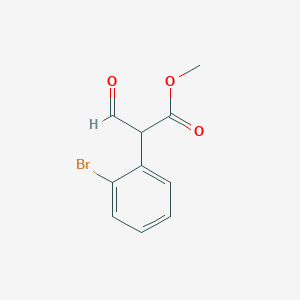

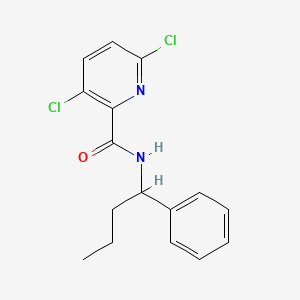

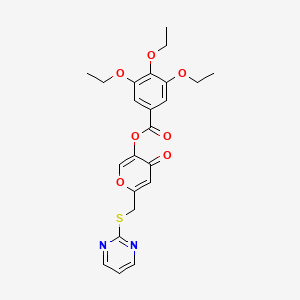

“2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid” is a chemical compound with the CAS Number: 1824141-75-4 . It has a molecular weight of 212.63 . The IUPAC name for this compound is 2-(5-chloro-1,3-dihydroisobenzofuran-1-yl)acetic acid .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A variety of methods have been developed, including the cyclization of ortho-hydroxystilbenes , the use of hypervalent iodine reagents , and the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO3/c11-7-1-2-8-6(3-7)5-14-9(8)4-10(12)13/h1-3,9H,4-5H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex . They can undergo reactions such as oxidative cyclization , hydroalkoxylation , and reductive cyclization . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

This compound is a yellowish solid with a melting point of 47–51°C . Its NMR data is as follows: 1 H NMR (CDCl 3, 300 MHz): δ 2.64 (dd, 1H, J = 13.4, 4.2 Hz) 2.69–2.83 (m, 4H), 2.85 (dd, 1H, J = 13.2, 7.7 Hz), 3.05 (dd, 1H, J = 15.5, 7.7 Hz), 3.21–3.35 (m, 5H), 4.95–5.06 (m, 1H), 6.76–6.90 (m, 3H), 6.91–6.97 (m, 2H), 7.07–7.20 (m, 2H), 7.23–7.31 (m, 2H). 13 C NMR (CDCl 3, 75 MHz): δ 34.2, 49.1, 53.9, 63.2, 80.8, 109.7, 116.1, 119.7, 120.4, 124.9, 126.4, 128.1, 129.1, 151.4, 159.5 .Scientific Research Applications

Synthesis and Coordination Reactions

Research has highlighted the synthesis of benzofuro[3,2-c]pyridine derivatives starting from (E)-3-(1-Benzofuran-2-yl)propenoic acid, leading to the development of compounds with potential applications in material science and coordination chemistry. The synthesis involves several steps, including azide formation, cyclization, and reduction processes, eventually leading to compounds that exhibit high thermal stability. This process underscores the versatility of benzofuran derivatives in creating complex molecular structures with potential utility in various scientific domains (Mojumdar, Šimon, & Krutošíková, 2009).

Electrophilic Substitution Reactions

Investigations into the electrophilic substitution reactions of benzofuran and its derivatives have provided insights into their chemical reactivity. Studies on the bromination of benzofuran derivatives have revealed that electronic effects significantly influence the rate and direction of these reactions. This knowledge is crucial for designing synthetic routes for functionalized benzofuran derivatives, which could have applications in pharmaceuticals and organic materials (Okuyama, Kunugiza, & Fueno, 1974).

Structural Characterization and Reactivity

Further studies have delved into the structural characterization of benzofuran derivatives, offering insights into their molecular configurations and interactions. For instance, the crystal structure analysis of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate has contributed to understanding the spatial arrangement of atoms and the stabilization mechanisms within these molecules. Such structural analyses are fundamental for the development of benzofuran-based compounds with tailored properties for specific scientific and industrial applications (Choi, Seo, Son, & Lee, 2009).

Antimicrobial Screening

The synthesis and characterization of novel benzofuran derivatives integrated with other heterocyclic moieties have been explored for their antimicrobial properties. This research is pivotal in identifying new therapeutic agents against resistant bacterial strains. The development of benzofuran-based azetidinone derivatives and their subsequent screening for antibacterial activity highlight the potential of benzofuran compounds in contributing to the arsenal of antimicrobial drugs (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Spectroscopic Characterization and Drug Likeness

Research on the spectroscopic characterization and evaluation of drug likeness parameters of benzofuran derivatives underscores their potential pharmaceutical applications. Studies involving quantum chemical, molecular docking, and drug likeness analyses provide a comprehensive understanding of the physicochemical properties, reactivity, and potential therapeutic applications of these compounds (Hiremath et al., 2019).

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity when they contain halogens, nitro, and hydroxyl groups at certain positions .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, which could result in a range of molecular and cellular effects .

Safety and Hazards

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing novel methods for constructing benzofuran rings , exploring the diverse pharmacological activities of these compounds , and investigating their potential applications in various fields .

Biochemical Analysis

Cellular Effects

Benzofuran compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzofuran compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors .

properties

IUPAC Name |

2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-7-1-2-8-6(3-7)5-14-9(8)4-10(12)13/h1-3,9H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPABKILTVLNSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(O1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1824141-75-4 |

Source

|

| Record name | 2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)

![6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2874767.png)

![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2874772.png)

![1-Aminospiro[2.3]hexan-5-ol hydrochloride](/img/structure/B2874780.png)

![7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874781.png)